6-iodo-9-(tetrahydro-2H-pyran-2-yl)-9H-purine
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Overview
Description
6-iodo-9-(tetrahydro-2H-pyran-2-yl)-9H-purine is a chemical compound with the molecular formula C10H11IN4O. It is a derivative of purine, a heterocyclic aromatic organic compound that plays a crucial role in biochemistry, particularly in the structure of DNA and RNA. The addition of an iodine atom and a tetrahydro-2H-pyran-2-yl group to the purine structure imparts unique chemical properties to this compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-iodo-9-(tetrahydro-2H-pyran-2-yl)-9H-purine typically involves the iodination of a purine derivative followed by the introduction of the tetrahydro-2H-pyran-2-yl group. One common method involves the use of iodine and a suitable oxidizing agent to introduce the iodine atom at the 6-position of the purine ring. The tetrahydro-2H-pyran-2-yl group can be introduced through a nucleophilic substitution reaction using a suitable pyran derivative .
Industrial Production Methods
the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to the production of this compound .
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The iodine atom in 6-iodo-9-(tetrahydro-2H-pyran-2-yl)-9H-purine can undergo nucleophilic substitution reactions, where the iodine is replaced by other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the purine ring.
Coupling Reactions: The compound can be used in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reaction conditions typically involve the use of a polar aprotic solvent and a base.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield a variety of substituted purines, while oxidation and reduction reactions can modify the functional groups on the purine ring .
Scientific Research Applications
6-iodo-9-(tetrahydro-2H-pyran-2-yl)-9H-purine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies of nucleic acid interactions and enzyme mechanisms.
Industry: It may be used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 6-iodo-9-(tetrahydro-2H-pyran-2-yl)-9H-purine involves its interaction with biological molecules such as enzymes and nucleic acids. The iodine atom and the tetrahydro-2H-pyran-2-yl group can influence the compound’s binding affinity and specificity for its molecular targets. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
6-Chloro-2-iodo-9-(tetrahydro-2H-pyran-2-yl)-9H-purine: Similar structure with a chlorine atom instead of a hydrogen atom at the 6-position.
2,6-Dichloro-9-(tetrahydro-2H-pyran-2-yl)-9H-purine: Contains two chlorine atoms at the 2- and 6-positions.
O-(Tetrahydro-2H-pyran-2-yl)hydroxylamine: A related compound with a hydroxylamine group.
Uniqueness
The presence of the iodine atom in 6-iodo-9-(tetrahydro-2H-pyran-2-yl)-9H-purine imparts unique reactivity and biological activity compared to its chloro-substituted analogs.
Properties
CAS No. |
71819-06-2 |
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Molecular Formula |
C10H11IN4O |
Molecular Weight |
330.13 g/mol |
IUPAC Name |
6-iodo-9-(oxan-2-yl)purine |
InChI |
InChI=1S/C10H11IN4O/c11-9-8-10(13-5-12-9)15(6-14-8)7-3-1-2-4-16-7/h5-7H,1-4H2 |
InChI Key |
HNUHHIIBWXRPEV-UHFFFAOYSA-N |
Canonical SMILES |
C1CCOC(C1)N2C=NC3=C2N=CN=C3I |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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